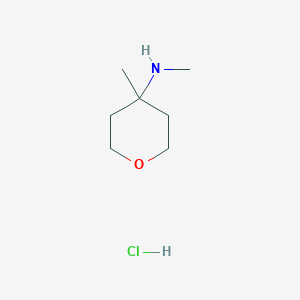

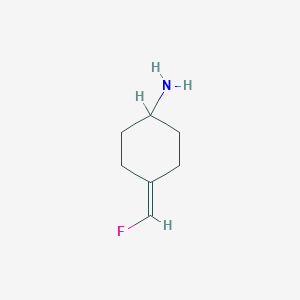

4-(Fluoromethylidene)cyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fluoromethylidene)cyclohexan-1-amine is a chemical compound with the CAS number 2225146-09-6 . It is available for purchase in various sizes .

Synthesis Analysis

The synthesis of 4-substituted cyclohexane-1-amines, which could potentially include this compound, has been described in a patent . The process involves starting from a diastereomeric mixture of 4-substituted cyclohexane-1-amines and using a single transaminase biocatalyst in whole-cell, soluble or immobilized form in the presence of an amine acceptor .Scientific Research Applications

Synthesis and Derivatives

- 4-(Fluoromethylidene)cyclohexan-1-amine is utilized in the synthesis of diverse bioactive molecules. For example, it's used in the carbene-catalyzed α-carbon amination of chloroaldehydes, leading to optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Chemical Transformations

- The compound plays a role in transfer hydrogenation reactions. Cyclohexa-1,4-dienes, a group to which this compound belongs, are used in Brønsted acid-catalyzed transfer hydrogenation. This method offers an alternative to established protocols in imine reduction and reductive amination (Chatterjee & Oestreich, 2016).

Nucleophilic Substitution Reactions

- The compound is involved in nucleophilic substitution reactions, where it can act as an intermediate. For instance, cyclohexenyl iodonium salts react with tetrabutylammonium acetate to produce acetate-substitution products via an elimination-addition mechanism with 4-substituted cyclohexyne as a common intermediate (Fujita et al., 2004).

Analytical Chemistry Applications

- In analytical chemistry, this compound derivatives are used for the determination of higher aliphatic amines and cyclohexylamine. This involves derivatization with 1-fluoro-2,4-dinitrobenzene to form intensively UV-VIS absorbing or fluorescent derivatives, which are then separated by Thin Layer Chromatography (TLC) (Jegorov et al., 1990).

Catalysis and Organic Synthesis

- The compound is utilized in catalytic and synthetic organic chemistry. For instance, a [4 + 2]-annulation between aminocyclobutanes and aldehydes has been developed to access tetrahydropyranyl amines, where derivatives of this compound are used (Perrotta et al., 2015).

Properties

IUPAC Name |

4-(fluoromethylidene)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN/c8-5-6-1-3-7(9)4-2-6/h5,7H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJIQLYOJPOZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CF)CCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B2828430.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B2828433.png)

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2828436.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828439.png)

![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)